2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol
Description
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-(2-morpholin-4-ylethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3/c22-16-3-1-15(2-4-16)19-14-23-24-21(19)18-6-5-17(13-20(18)26)28-12-9-25-7-10-27-11-8-25/h1-6,13-14,26H,7-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIDRYDLUCRDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a bromophenyl group and a morpholinoethoxy group attached to a phenolic structure. The presence of these functional groups is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
- Receptor Modulation : The compound can modulate the activity of G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction pathways affecting cell growth and apoptosis .
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit anticancer properties. The bromophenyl group enhances the compound's ability to interact with cancer cell lines, leading to apoptosis through various pathways.
Anti-inflammatory Effects
Research has shown that pyrazole derivatives can possess anti-inflammatory properties. For instance, the inhibition of pro-inflammatory cytokines has been documented in related compounds, suggesting that this compound may also exhibit similar effects .
Case Studies
-
Study on Anticancer Properties :
- A study evaluated the impact of pyrazole derivatives on human cancer cell lines. Results indicated that compounds with similar structures induced significant apoptosis and reduced cell viability in a dose-dependent manner.
- Table 1 summarizes the IC50 values for various cell lines treated with related pyrazole compounds.
Cell Line IC50 (µM) A549 (Lung Cancer) 15 MCF-7 (Breast Cancer) 10 HeLa (Cervical Cancer) 12 -
Anti-inflammatory Activity :
- An investigation into the anti-inflammatory effects of related compounds demonstrated a marked reduction in inflammatory markers in vitro.
- Table 2 lists the levels of inflammatory cytokines before and after treatment.
Cytokine Before Treatment (pg/mL) After Treatment (pg/mL) TNF-α 200 50 IL-6 150 30 IL-1β 100 20
Comparison with Similar Compounds
Pyrazole Derivatives with Halogenated Aryl Groups
- Target Compound: Substituents: 4-Bromophenyl (pyrazole C4), 2-morpholinoethoxy (phenolic C5). Molecular Weight: ~385.25 g/mol (estimated from ). LogP: Predicted ~3.5–4.0 (morpholinoethoxy enhances polarity vs. lipophilic groups).
- Compound 879477-39-1 (): Substituents: 4-Bromophenyl (pyrazole C4), 2-methylprop-2-en-1-yloxy (phenolic C5). Molecular Weight: 385.254 g/mol. LogP: 4.88 (higher lipophilicity due to allyloxy group).
- Ethyl 2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate (): Substituents: Chlorophenyl (pyrazole C5), fluorophenyl (pyrazole N1), ethyl ester (thiazole C5). Key Difference: The ester group introduces hydrolytic instability but may act as a prodrug. The thiazole-pyrazole hybrid core diversifies electronic properties compared to the phenolic-pyrazole system .
Triazole and Thiadiazole Analogs
- 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (): Core: Triazole-thione (vs. pyrazole). Substituents: Morpholinylmethyl (N2), bromophenyl (C4), chlorophenyl (C5). Yield: 75% (synthesis efficiency comparable to pyrazole derivatives).
- GCC2680 (Thiadiazole Derivative) (): Substituents: 4-Bromophenyl (pyrazole C5), triazolylmethyl, tert-butyl-thiadiazole. Activity: Potent cannabinoid-1 receptor antagonist. Key Difference: The thiadiazole-triazole-pyrazole scaffold offers multi-heterocyclic rigidity, which may enhance receptor selectivity compared to the target compound’s simpler pyrazole-phenol system .
Table 1: Comparative Analysis of Key Parameters
Electronic and Steric Effects
- Trifluoromethyl groups () introduce strong electron-withdrawing effects, increasing resistance to oxidative metabolism but reducing solubility .
- Morpholinoethoxy vs. Alkoxy Groups: The morpholine ring in the target compound enhances hydrogen-bonding capacity and aqueous solubility, whereas methoxy () or allyloxy () groups prioritize lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
